2-Amino-5-(dimethylamino)benzoic acid
Overview
Description
2-Amino-5-(dimethylamino)benzoic acid: is an organic compound with the molecular formula C9H12N2O2 . It is a derivative of benzoic acid, characterized by the presence of both an amino group and a dimethylamino group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Similar compounds such as 4-(dimethylamino)benzoic acid have been found to interact with proteins like replicase polyprotein 1ab and orf1a polyprotein in sars-cov .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through a variety of mechanisms, potentially including direct binding or modulation of enzymatic activity .
Biochemical Pathways
It is known that similar compounds can influence a variety of biochemical pathways, potentially leading to downstream effects such as modulation of cellular processes .
Pharmacokinetics
Similar compounds like 4-(dimethylamino)benzoic acid have been found to have variable absorption, distribution, metabolism, and excretion profiles . These properties can significantly impact the bioavailability of the compound.
Result of Action
It can be inferred from related compounds that its action could lead to a variety of cellular responses, potentially including changes in cellular signaling, gene expression, or metabolic activity .
Biochemical Analysis
Biochemical Properties
It is known that benzylic compounds, such as this one, can undergo various reactions including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence its interactions with enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that compounds with similar structures can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that aminobenzoic acids, which include this compound, are involved in the synthesis of folate by bacteria, plants, and fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-5-(dimethylamino)benzoic acid typically involves the nitration of 2-(dimethylamino)benzoic acid followed by reduction. The general steps are as follows:
Nitration: 2-(Dimethylamino)benzoic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation for the reduction step, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Amino-5-(dimethylamino)benzoic acid can undergo oxidation reactions, typically resulting in the formation of quinonoid structures.
Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin(II) chloride, or catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: Amino derivatives with varying degrees of reduction.
Substitution: Halogenated, sulfonated, or nitrated derivatives, depending on the electrophilic reagent used.
Scientific Research Applications
Chemistry:
2-Amino-5-(dimethylamino)benzoic acid is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pigments, and pharmaceuticals. Its unique reactivity makes it a valuable building block for complex molecules.
Biology:
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving aromatic amino acids.
Medicine:
Industry:
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including corrosion inhibitors and polymer additives.
Comparison with Similar Compounds
- 2-Amino-4-(dimethylamino)benzoic acid
- 2-Amino-5-(methylamino)benzoic acid
- 2-Amino-5-(ethylamino)benzoic acid
Comparison:
2-Amino-5-(dimethylamino)benzoic acid is unique due to the presence of both an amino group and a dimethylamino group, which confer distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its analogs with different alkyl groups. Additionally, the dimethylamino group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-amino-5-(dimethylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(2)6-3-4-8(10)7(5-6)9(12)13/h3-5H,10H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUSSRKLREISB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20129-87-7 | |
Record name | 2-amino-5-(dimethylamino)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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